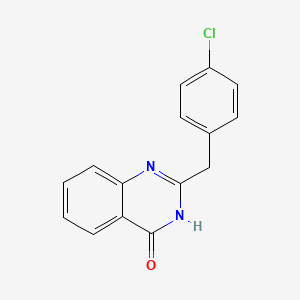
1-cyclobutanecarbonyl-4-phenylmethanesulfonylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclobutanecarbonyl-4-phenylmethanesulfonylpiperidine is a complex organic compound that features a cyclobutane ring, a piperidine ring, and a phenylmethanesulfonyl group
Preparation Methods
The synthesis of 1-cyclobutanecarbonyl-4-phenylmethanesulfonylpiperidine typically involves multiple steps, starting with the preparation of the cyclobutane ring and the piperidine ring separately
- Synthetic Routes and Reaction Conditions:
- The cyclobutane ring can be synthesized through photochemical reactions or via cycloaddition reactions.
- The piperidine ring is often prepared through hydrogenation of pyridine or by cyclization of appropriate precursors.
- The phenylmethanesulfonyl group is introduced through sulfonylation reactions using reagents like phenylmethanesulfonyl chloride.
- Industrial Production Methods:
- Industrial production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. This includes controlled temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-cyclobutanecarbonyl-4-phenylmethanesulfonylpiperidine undergoes various chemical reactions, including:
- Oxidation:
- The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
- Reduction:
- Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting ketones to alcohols or amines.
- Substitution:
- Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
- Common Reagents and Conditions:
- Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NH3).
- Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired products.
- Major Products:
- Major products from these reactions include alcohols, amines, ketones, and carboxylic acids, depending on the reaction pathway.
Scientific Research Applications
1-cyclobutanecarbonyl-4-phenylmethanesulfonylpiperidine has diverse applications in scientific research:
- Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Serves as a model compound for studying reaction mechanisms and kinetics.
- Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and receptor binding.
- Medicine:
- Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
- Industry:
- Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-cyclobutanecarbonyl-4-phenylmethanesulfonylpiperidine involves its interaction with specific molecular targets:
- Molecular Targets and Pathways:
- The compound may interact with enzymes, inhibiting their activity by binding to the active site.
- It can also bind to receptors, modulating their signaling pathways and affecting cellular responses.
- Pathways Involved:
- The exact pathways depend on the specific biological context, but may include inhibition of metabolic enzymes or modulation of signal transduction pathways.
Comparison with Similar Compounds
1-cyclobutanecarbonyl-4-phenylmethanesulfonylpiperidine can be compared with other similar compounds to highlight its uniqueness:
- Similar Compounds:
- Cyclobutanecarbonyl derivatives: Compounds with similar cyclobutane rings but different functional groups.
- Phenylmethanesulfonyl derivatives: Compounds with the same sulfonyl group but different core structures.
- Piperidine derivatives: Compounds with the piperidine ring but different substituents.
- Uniqueness:
- The combination of the cyclobutane ring, piperidine ring, and phenylmethanesulfonyl group in a single molecule provides unique structural and chemical properties.
- This compound’s specific arrangement allows for distinct reactivity and potential applications not seen in other similar compounds.
Properties
IUPAC Name |
(4-benzylsulfonylpiperidin-1-yl)-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c19-17(15-7-4-8-15)18-11-9-16(10-12-18)22(20,21)13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRWRXPLXWWBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2619663.png)

![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-mesitylacetamide](/img/structure/B2619666.png)

![2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2619668.png)
![7-Chloro-1-(3-chlorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2619670.png)


![2-Bromo-5-[3-(2,3-dihydroindol-1-yl)-3-oxopropoxy]-4-methoxybenzaldehyde](/img/structure/B2619675.png)


![(Z)-ethyl 2-(2-((4-isopropoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2619680.png)

